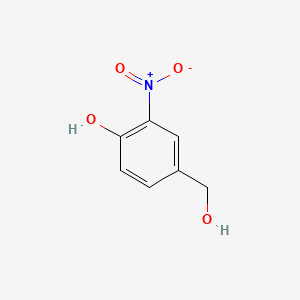

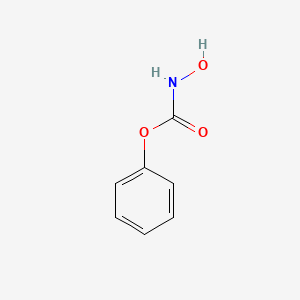

phenyl N-hydroxycarbamate

Descripción general

Descripción

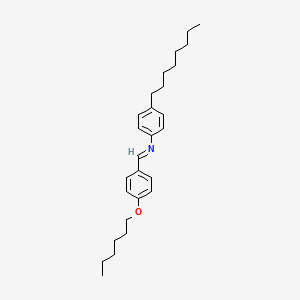

Phenyl N-hydroxycarbamate is a chemical compound that has been studied for various applications, including its potential as a prodrug and its role in organic synthesis. Prodrugs are compounds that undergo metabolic conversion to release the active drug, and phenyl N-hydroxycarbamate derivatives have been explored for this purpose. In organic synthesis, these compounds can serve as intermediates or building blocks for more complex molecules 10.

Synthesis Analysis

The synthesis of phenyl N-hydroxycarbamate derivatives has been reported using different starting materials and conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, derivatives of phenyl N-hydroxycarbamate have been synthesized for antileukemic activity testing, indicating the versatility of these compounds in medicinal chemistry . Methyl N-phenyl carbamate, a related compound, has been synthesized from aniline using methyl formate as a carbonylating agent, showcasing an alternative route to carbamates .

Molecular Structure Analysis

The molecular structure of phenyl N-hydroxycarbamate derivatives influences their reactivity and the mechanisms by which they undergo chemical transformations. For example, the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates to oxazinones suggests a concerted mechanism, which is supported by the Brønsted parameters and the Cordes-Thornton cross-interaction coefficient . The structure of these compounds, particularly the proximity of functional groups, plays a crucial role in their reactivity.

Chemical Reactions Analysis

Phenyl N-hydroxycarbamate derivatives participate in various chemical reactions. The aminolysis of phenyl N-phenylcarbamate, for instance, proceeds through an isocyanate intermediate, as supported by theoretical and experimental studies . The degradation reactions of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that they follow an E1cB mechanism, leading to the formation of phenol/phenolate and isocyanate species . The Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate involves a transient spiro Meisenheimer complex, demonstrating the complex reaction pathways these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl N-hydroxycarbamate derivatives are closely related to their molecular structure and the substituents present on the phenyl ring. These properties affect the compounds' solubility, stability, and reactivity. For example, the kinetics of degradation reactions of these carbamates are influenced by the substituents' electronic effects, as indicated by the Bronsted coefficient and the observed reaction rates . The antileukemic activity of phenyl-substituted derivatives also highlights the importance of chemical properties in determining biological activity .

Aplicaciones Científicas De Investigación

Kinetics and Mechanism of Degradation

- Study 1: Phenyl N-hydroxycarbamates undergo degradation reactions in specific conditions, indicating their potential in chemical synthesis and reaction studies. The degradation follows an E1cB mechanism, resulting in products like phenol/phenolate, HO-N=C=O, carbonate, nitrogen, and ammonia (Beier, Mindl, Štěrba, & Hanusek, 2004).

Applications in Organic Synthesis

- Study 2: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from phenyl N-hydroxycarbamates, serve as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. This highlights their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Detection and Analysis in Environmental Samples

- Study 3: The development of a nano carbon black-based sensor for detecting phenyl carbamates in grain samples demonstrates the relevance of phenyl N-hydroxycarbamate in environmental analysis. This approach is crucial for monitoring pesticide residues in food (Della Pelle et al., 2018).

Potential Antileukemic Activity

- Study 4: Derivatives of phenyl N-hydroxycarbamate, specifically 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate), have shown significant antileukemic activity against P388 lymphocytic leukemiain mice. This suggests their potential application in developing new antileukemic drugs (Anderson & Halat, 1979).

Oxidation Studies

- Study 5: The oxidation of alkyl or benzyl N-hydroxycarbamate results in O-alkoxycarbonyl or O-benzoxycarbonyl N-hydroxycarbamates and trisubstituted hydroxylamines. This research provides valuable insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Boyland & Nery, 1966).

Bioconversion by Fungi

- Study 6: N-Phenyl carbamates undergo regiospecific para-hydroxylation when exposed to the fungus Beauveria sulfurescens. This bioconversion process has implications for both understanding enzyme-substrate interactions and potential biotechnological applications (Vigne, Archelas, & Furstoss, 1991).

Detection in Water Samples

- Study 7: A study on phenyl-N-methylcarbamates (PNMCs) outlines a method for their detection in water using solid-phase extraction and reversed-phase liquid chromatography. This is significant for environmental monitoring and analysis of water pollution (Latrous El Atrache & Sabbah, 2003).

Synthesis and Properties

- Study 8: The synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, and their physical, anticholinesterase, and insecticidal properties were reported. This study contributes to our understanding of the synthesis and potential applications of phenyl N-hydroxycarbamates in various fields (Nikles, 1969).

Safety And Hazards

Propiedades

IUPAC Name |

phenyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMRVSHKZTLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191473 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-hydroxycarbamate | |

CAS RN |

38064-07-2 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)